molecular formula C15H16ClFN2O2 B10868707 2-Chloro-1-[4-(6-fluoro-1,2-benzisoxazol-3-YL)piperidino]-1-propanone

2-Chloro-1-[4-(6-fluoro-1,2-benzisoxazol-3-YL)piperidino]-1-propanone

Cat. No.: B10868707
M. Wt: 310.75 g/mol
InChI Key: NLKBNMKRJUIZMP-UHFFFAOYSA-N
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Description

2-Chloro-1-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidino]-1-propanone is a synthetic organic compound that features a unique combination of a benzisoxazole ring and a piperidine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, particularly in the development of antipsychotic and neuroleptic drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidino]-1-propanone typically involves multiple steps:

    Formation of the Benzisoxazole Ring: The initial step involves the synthesis of the 6-fluoro-1,2-benzisoxazole ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Piperidine Derivative Preparation: The next step involves the preparation of the piperidine derivative, which is often synthesized through the reaction of piperidine with various alkylating agents.

    Coupling Reaction: The final step involves coupling the benzisoxazole ring with the piperidine derivative. This is typically achieved through a nucleophilic substitution reaction where the piperidine nitrogen attacks the electrophilic carbon of the benzisoxazole ring, forming the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The chloro group in the compound can be substituted by various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to substitute the chloro group.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential interactions with various biological targets. Its structure suggests it may interact with neurotransmitter receptors, making it a candidate for studying neurological pathways.

Medicine

Medically, 2-Chloro-1-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidino]-1-propanone is investigated for its potential as an antipsychotic agent. It may help in the treatment of disorders such as schizophrenia and bipolar disorder by modulating neurotransmitter activity.

Industry

In the industrial sector, this compound can be used in the development of pharmaceuticals and agrochemicals. Its derivatives may serve as active ingredients in various formulations.

Mechanism of Action

The mechanism of action of 2-Chloro-1-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidino]-1-propanone involves its interaction with neurotransmitter receptors in the brain. It is believed to act as an antagonist at dopamine and serotonin receptors, thereby modulating the activity of these neurotransmitters and exerting its antipsychotic effects. The compound may also influence other pathways involved in mood regulation and cognitive function.

Comparison with Similar Compounds

Similar Compounds

    Iloperidone: A similar compound with a benzisoxazole ring and piperidine moiety, used as an antipsychotic.

    Paliperidone: Another related compound with similar pharmacological properties, used in the treatment of schizophrenia.

Uniqueness

2-Chloro-1-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidino]-1-propanone is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other similar compounds. Its unique structure allows for specific interactions with neurotransmitter receptors, potentially leading to different therapeutic effects and side effect profiles.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H16ClFN2O2

Molecular Weight

310.75 g/mol

IUPAC Name

2-chloro-1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propan-1-one

InChI

InChI=1S/C15H16ClFN2O2/c1-9(16)15(20)19-6-4-10(5-7-19)14-12-3-2-11(17)8-13(12)21-18-14/h2-3,8-10H,4-7H2,1H3

InChI Key

NLKBNMKRJUIZMP-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCC(CC1)C2=NOC3=C2C=CC(=C3)F)Cl

Origin of Product

United States

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